molecular formula C25H27N3O5S B11170881 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11170881
M. Wt: 481.6 g/mol
InChI Key: POKOUTVHKRGWFD-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a benzyl group, a sulfonamide group, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzyl(methyl)sulfamoyl phenyl intermediate through a sulfonamide formation reaction. This intermediate is then coupled with a furan-2-carbonyl piperidine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring and piperidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: Similar structure with a benzyl group and piperazine ring.

    Glycopyrrolate related compound C: Contains a piperidine ring and is used in medicinal chemistry.

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H27N3O5S/c1-27(18-19-6-3-2-4-7-19)34(31,32)22-11-9-21(10-12-22)26-24(29)20-13-15-28(16-14-20)25(30)23-8-5-17-33-23/h2-12,17,20H,13-16,18H2,1H3,(H,26,29)

InChI Key

POKOUTVHKRGWFD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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